PD 145065: A Technical Guide to its Mechanism of Action as a Non-Selective Endothelin Receptor Antagonist
PD 145065: A Technical Guide to its Mechanism of Action as a Non-Selective Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 145065 is a potent, non-selective peptide antagonist of the endothelin (ET) receptor system. It competitively inhibits the binding of endothelin-1 (ET-1), a powerful vasoconstrictor, to both the ETA and ETB receptor subtypes. This dual antagonism makes PD 145065 a valuable research tool for investigating the physiological and pathophysiological roles of the endothelin system and a lead compound in the development of therapeutics for diseases characterized by excessive ET-1 activity, such as hypertension and vasospasm. This guide provides an in-depth overview of the mechanism of action of PD 145065, including its binding affinities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Competitive Antagonism of Endothelin Receptors
The primary mechanism of action of PD 145065 is the competitive blockade of ETA and ETB receptors. By occupying the binding sites on these receptors, PD 145065 prevents the endogenous ligand, ET-1, from initiating the downstream signaling cascades that lead to its diverse physiological effects.
ETA Receptors: Primarily located on vascular smooth muscle cells, the activation of ETA receptors by ET-1 leads to potent and sustained vasoconstriction.
ETB Receptors: ETB receptors have a more complex role. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasodilation. However, ETB receptors are also present on smooth muscle cells, where their stimulation can contribute to vasoconstriction. PD 145065, by blocking both receptor subtypes, inhibits the net vasoconstrictor effects of ET-1.[1][2]
Quantitative Data: Receptor Binding and Functional Inhibition
The potency of PD 145065 has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) for both ETA and ETB receptors.
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| IC50 | ETA | 4 nM | Rabbit renal artery vascular smooth muscle cells | [3] |
| IC50 | ETB | 15 nM | Rat cerebellum | [3] |
Signaling Pathways Modulated by PD 145065
Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by ET-1, trigger a cascade of intracellular signaling events. PD 145065, by blocking these receptors, prevents the initiation of these pathways. The primary signaling pathway affected is the phospholipase C (PLC) pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50, and subsequently Ki) of a test compound (e.g., PD 145065) by measuring its ability to displace a radiolabeled ligand from the endothelin receptors.
Materials:
-
Cell membranes expressing ETA or ETB receptors (e.g., from rabbit renal artery or rat cerebellum).
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compound: PD 145065.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of PD 145065 in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 20-50 µg of protein per well).
-
PD 145065 at various concentrations or vehicle (for total binding).
-
A saturating concentration of a non-radiolabeled endothelin receptor antagonist (for non-specific binding).
-
-
Initiate the binding reaction by adding a fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd value) to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 120 minutes) with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PD 145065 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. rpsg.org.uk [rpsg.org.uk]
- 2. Effects of the combined ETA and ETB receptor antagonist PD145065 on arteries, arterioles, and veins in the cat hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD 145065 A highly potent but non-selective endothelin receptor antagonist [IC50= 4 nM for the ETA receptor (rabbit renal artery vascular smooth muscle cells); IC50 = 15 nM for the ETB receptor (rat cerebellum)]. | 153049-49-1 [sigmaaldrich.com]
